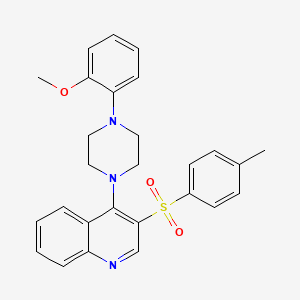

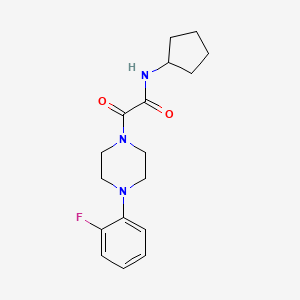

N-(4-acetylphenyl)naphthalene-2-sulfonamide

カタログ番号 B2382177

CAS番号:

324067-56-3

分子量: 325.38

InChIキー: INNVPZLZBYHZQH-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

概要

説明

“N-(4-acetylphenyl)naphthalene-2-sulfonamide” is a type of sulfonamide compound . Sulfonamides are commonly used worldwide due to their broad spectrum of biological activities, which includes antibacterial, antifungal, hypoglycemic, anti-thyroid, diuretic, and protease inhibitors .

Synthesis Analysis

The synthesis of sulfonamide compounds like “N-(4-acetylphenyl)naphthalene-2-sulfonamide” typically involves the reaction between tosyl chloride and an excess of amines in the presence of NMP as a solvent at room temperature for 24 hours .Chemical Reactions Analysis

While specific chemical reactions involving “N-(4-acetylphenyl)naphthalene-2-sulfonamide” are not available, sulfonamides are known to exhibit a range of pharmacological activities. For instance, they can act as anti-carbonic anhydrase and anti-t dihydropteroate synthetase .科学的研究の応用

- DNSPA has demonstrated significant antibacterial activity against Staphylococcus aureus , Escherichia coli , and Pseudomonas aeruginosa .

Antibacterial Activity

Crystallography and Spectroscopy

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-(4-acetylphenyl)naphthalene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3S/c1-13(20)14-6-9-17(10-7-14)19-23(21,22)18-11-8-15-4-2-3-5-16(15)12-18/h2-12,19H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INNVPZLZBYHZQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-acetylphenyl)naphthalene-2-sulfonamide | |

Synthesis routes and methods

Procedure details

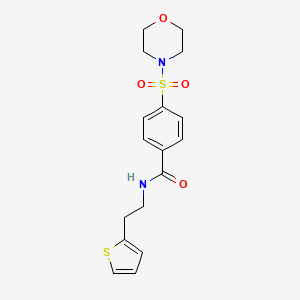

4′-Amino acetophenone (1.20 g, 5.29 mmol) was dissolved in THF (8 ml) before pyridine (1.28 ml, 15.8 mmol) was added, leaving a yellow solution. The naphthalenesulfonylchloride (0.715 g, 5.29 mmol) was then added dropwise with stirring. After stirring for 5 hours, THF and pyridine were removed in vacuo. The desired sulfonamide (1.074 g, 3.30 mmol, 62%) was recrystallized from ethyl acetate and hexanes. It had LC-MS (ES+): 326 [MH]+ m/e

[Compound]

Name

sulfonamide

Quantity

1.074 g

Type

reactant

Reaction Step Three

[Compound]

Name

hexanes

Quantity

0 (± 1) mol

Type

solvent

Reaction Step Three

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chlorobenzyl)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)trifluoromethanesulfonamide](/img/structure/B2382095.png)

![Lithium 5-fluoro-1-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2382101.png)

![4,6-Dimethyl-2-(morpholine-4-carbonyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B2382102.png)

![5-((3-chlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2382105.png)

![6-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2382106.png)

![3-Chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2382115.png)